4-(3-Aminopropoxy)benzamide
Description
Contextualization within the Field of Benzamide (B126) Derivatives Research
Benzamide derivatives represent a significant class of compounds in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov These activities include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The benzamide moiety can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. This versatility has led to the development of numerous drugs containing the benzamide scaffold.
The 4-(3-Aminopropoxy)benzamide scaffold is a specific example within this large family of compounds. Its aminopropoxy group at the 4-position of the benzene (B151609) ring introduces a flexible linker with a terminal primary amine. This feature is particularly important in drug design, as it allows for the introduction of various substituents and the modulation of the molecule's physicochemical properties, such as solubility and basicity. This adaptability makes it a valuable intermediate in the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. nih.gov
Historical Trajectories and Milestones in Studies Involving the this compound Scaffold
The use of aminopropoxy linkers in medicinal chemistry gained traction as researchers sought to improve the pharmacokinetic and pharmacodynamic properties of lead compounds. The flexibility of the three-carbon chain and the presence of a terminal amine group for further derivatization made it an attractive choice. Early studies involving related structures likely paved the way for the specific use of the this compound scaffold in more targeted drug discovery efforts. For instance, research into N-(3-aminopropyl)morpholine, a related compound with a similar aminopropyl linker, highlighted its utility as a chemical intermediate in the synthesis of various biologically active molecules. chemicalbook.com
Contemporary Significance of this compound in Medicinal Chemistry and Drug Discovery
In recent years, the this compound scaffold has been utilized in the development of inhibitors for various protein targets implicated in disease. One notable area is in the discovery of inhibitors for Polo-like Kinase 1 (Plk1), a key regulator of cell division and a target for anticancer therapies. The scaffold has been incorporated into more complex heterocyclic systems, such as 1-thioxo-2,4-dihydro- nih.govresearchgate.netontosight.aitriazolo[4,3-a]quinazolin-5(1H)-ones, to create potent and selective Plk1 inhibitors. nih.govacs.org
Furthermore, the related scaffold of 4-(aminomethyl)benzamides has been investigated for its potential as entry inhibitors of highly pathogenic viruses like Ebola and Marburg. nih.gov This research underscores the versatility of the benzamide core and the importance of the linker at the 4-position in mediating interactions with viral proteins. The ability to readily modify the terminal amine of the aminopropoxy group allows for the systematic exploration of the structure-activity relationships (SAR) of these inhibitors.
The compound is also relevant in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. medchemexpress.comnih.gov While not a PARP inhibitor itself, the benzamide structure is a key feature of many PARP inhibitors, and the this compound scaffold provides a starting point for the synthesis of novel PARP inhibitor candidates. medchemexpress.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminopropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELBVKWYMDDNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651676 | |
| Record name | 4-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018600-42-4 | |
| Record name | 4-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 3 Aminopropoxy Benzamide
Established Synthetic Pathways for 4-(3-Aminopropoxy)benzamide
Established synthetic routes to this compound and its precursors typically involve sequential construction, focusing on the reliable formation of the amide and ether linkages. The order of these steps can be adapted based on the availability of starting materials and the desired protecting group strategy.
The formation of the benzamide (B126) moiety is a critical step in the synthesis. This transformation is generally achieved by coupling a carboxylic acid derivative with an amine. researchgate.net The most common approach involves the activation of a carboxylic acid to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. nih.gov
Key strategies include:
From Acyl Chlorides: A traditional and highly effective method involves converting a substituted benzoic acid, such as 4-(3-aminopropoxy)benzoic acid (with the amine protected) or 4-hydroxybenzoic acid, into its more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia to form the primary amide.
Using Coupling Reagents: A wide array of coupling reagents can facilitate the direct condensation of a carboxylic acid and an amine without isolating the acyl chloride intermediate. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming an O-acylisourea intermediate, which is then attacked by the amine. khanacademy.org Other modern coupling agents include HATU, HOBt, and EDC, which are often used in peptide synthesis and can be applied here to ensure high yields and mild reaction conditions.
Direct Amidation: Newer methods focus on the direct reaction between a carboxylic acid and an amine source, often with a catalyst. For instance, boric acid can be used to catalyze the amidation of benzoic acids with urea, which serves as the ammonia source, under heating. sciepub.comyoutube.com Another approach utilizes titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov
Table 1: Comparison of Selected Amide Bond Formation Methods
| Method | Activating/Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂, (COCl)₂ | Two steps: 1. Reflux in reagent. 2. Reaction with NH₃ in a suitable solvent. | High reactivity, often high yield. | Harsh reagents, potential for side reactions with sensitive functional groups. |
| Carbodiimide Coupling | DCC, EDC | Room temperature, inert solvent (e.g., DCM, DMF). | Mild conditions, good for sensitive substrates. | Byproduct (DCU) can be difficult to remove, potential for racemization in chiral substrates. |
| Catalytic Direct Amidation | Boric Acid, TiCl₄ | Heated, sometimes solvent-free conditions. researchgate.net | Atom economical, often simpler workup. | May require higher temperatures, substrate scope can be limited. |
The introduction of the 3-aminopropoxy side chain onto the benzamide core is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.
A common synthetic sequence involves:
Starting Material: 4-Hydroxybenzamide (B152061) or a corresponding ester like methyl 4-hydroxybenzoate.
Deprotonation: The phenolic hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH)) to form the more nucleophilic phenoxide.
Alkylation: The phenoxide is reacted with a three-carbon alkylating agent bearing a protected amino group or a precursor. A common reagent is N-(3-bromopropyl)phthalimide. The phthalimide (B116566) group serves as an effective protecting group for the primary amine, preventing it from interfering in the alkylation step.
Deprotection: Following the etherification, the protecting group is removed. In the case of a phthalimide group, this is typically accomplished by hydrazinolysis (using hydrazine) to release the free primary amine and yield this compound.
Table 2: Typical Reagents for Williamson Ether Synthesis of the Propoxy Linkage
| Component | Example Reagents | Role in Reaction |
|---|---|---|
| Phenolic Substrate | 4-Hydroxybenzamide, Methyl 4-hydroxybenzoate | Nucleophile precursor |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates the phenol (B47542) to form the phenoxide |
| Alkylating Agent | N-(3-bromopropyl)phthalimide, 3-chloropropan-1-amine (with in-situ protection), 1-bromo-3-chloropropane (B140262) (followed by amination) | Provides the three-carbon chain with a masked or latent amine |
| Solvent | DMF, Acetonitrile (B52724), Acetone | Provides a medium for the reaction |
Reductive amination provides an alternative and powerful route to form the terminal amine of the propoxy chain. wikipedia.org This method involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine source in the presence of a reducing agent. organicreactions.org
A plausible pathway using this strategy would be:
Synthesize a precursor molecule containing an aldehyde, such as 4-(3-oxopropoxy)benzamide. This aldehyde can be prepared by oxidation of the corresponding alcohol, 4-(3-hydroxypropoxy)benzamide.
React the aldehyde with an ammonia source (e.g., ammonium (B1175870) chloride or ammonia itself) to form an intermediate imine in situ. youtube.com
Reduce the imine to the primary amine using a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this one-pot reaction because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the formed iminium ion. masterorganicchemistry.comchemistrysteps.com
This method avoids the need for protecting groups on the nitrogen, making it a more direct route in some synthetic designs. wikipedia.org
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Effective at slightly acidic pH; selectively reduces imines over carbonyls. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Can be used to reduce the imine, but may also reduce other functional groups if present. |
Advanced Synthetic Approaches and Process Optimization for this compound
As this compound is a fragment of many clinical candidates, optimizing its synthesis for efficiency, scalability, and sustainability is of great interest. Advanced approaches focus on introducing chirality and adhering to the principles of green chemistry.
While this compound itself is achiral, many of its biologically active derivatives contain stereocenters, often on the aminopropoxy chain. For example, introducing a substituent such as a methyl group at the C1 or C2 position of the propoxy chain creates a chiral center. The synthesis of a single enantiomer is crucial, as different enantiomers can have vastly different pharmacological activities.
Methods for stereoselective synthesis include:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, to synthesize an analogue with a stereocenter at the C2 position, one could start with a chiral building block like (R)- or (S)-3-amino-2-methylpropan-1-ol. This chiral alcohol can then be used in an etherification reaction with a 4-hydroxybenzamide derivative to build the final molecule, preserving the stereochemistry.
Asymmetric Catalysis: Asymmetric reduction of a ketone precursor can establish a chiral alcohol center. For example, an analogue precursor like 4-(3-oxo-butoxy)benzamide could be reduced using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a CBS catalyst) to produce a single enantiomer of the corresponding secondary alcohol. This alcohol can then be converted to the desired amine with retention or inversion of stereochemistry.
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it
Key areas for green improvements include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are performed in the same reactor without isolating intermediates, are highly desirable. For example, a one-pot etherification and subsequent amidation could streamline the process. nih.gov
Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, 2-MeTHF, or supercritical CO₂.
Catalysis over Stoichiometric Reagents: Employing catalytic reagents instead of stoichiometric ones minimizes waste. The use of boric acid as a catalyst for amidation is an example. researchgate.net Transition metal-catalyzed C-H activation is another advanced strategy that can create C-N bonds more efficiently. nih.gov
Biocatalysis: Utilizing enzymes to perform specific chemical transformations offers significant advantages in terms of selectivity and mild reaction conditions. rsc.org For instance, lipases or amidases could potentially be used for the amide bond formation step, operating in aqueous systems at ambient temperature. rsc.org ATP-dependent amide bond synthetases are also being explored for their ability to couple carboxylic acids and amines cleanly. rsc.org
Rational Design and Synthesis of this compound Derivatives
Structural Modifications for Enhanced Biological Relevance
The design of novel derivatives of this compound is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies, pharmacophore modeling, and isosteric replacements. Modifications can be systematically applied to three primary regions of the molecule: the benzamide ring, the aminopropoxy linker, and the terminal amide group. The overarching goal is to optimize the compound's affinity and selectivity for a specific biological target while maintaining favorable pharmacokinetic properties.
Benzamide Ring Substitutions: The aromatic ring is a prime site for modification to explore electronic and steric effects on target binding. Introducing electron-donating or electron-withdrawing groups can alter the pKa of the amide and influence hydrogen bonding capabilities. For instance, quantitative structure-activity relationship (QSAR) studies on various benzamide derivatives have often shown that the nature and position of substituents on the aromatic ring are critical for biological activity. nih.govfrontiersin.org
Modification of the Propoxy Linker: The three-carbon alkoxy chain provides flexibility, allowing the terminal amino group to adopt various conformations to interact with a target protein. The length and constitution of this linker can be modified to probe the optimal distance and geometry for biological activity. Introducing alkyl substituents on the chain can restrict conformational freedom, which may lead to an increase in binding affinity if the resulting conformation is bioactive.
Amine and Amide Group Derivatization: The primary amino group is a key interaction point, often serving as a hydrogen bond donor or a site for salt bridge formation. It can be modified to a secondary or tertiary amine to alter its basicity and lipophilicity. The primary amide group is also crucial for target interaction, participating in hydrogen bonding networks. N-alkylation or N-arylation of the amide can explore additional binding pockets and modify the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Below is a table outlining potential structural modifications and their strategic rationale.
| Modification Site | Derivative Structure Example | Rationale for Modification | Anticipated Research Findings |
| Benzamide Ring | Introduction of a halogen (e.g., -Cl, -F) or methoxy (B1213986) (-OCH3) group at positions 2 or 3. | To alter electronic properties, improve membrane permeability, and explore additional interactions with the target's binding pocket. | Enhanced binding affinity or selectivity due to new halogen or hydrogen bonds. Improved metabolic stability. |
| Propoxy Linker | Shortening or lengthening the alkyl chain (e.g., ethoxy, butoxy). | To optimize the spatial orientation of the terminal amino group relative to the benzamide core for improved target engagement. | Determination of the optimal linker length for maximal biological activity, suggesting specific geometric constraints within the target's binding site. |
| Propoxy Linker | Introduction of a methyl group on the chain (e.g., at position 2). | To introduce a chiral center and restrict conformational flexibility, potentially leading to enantioselective binding. | Increased potency and/or selectivity for one enantiomer over the other, providing insights into the topology of the binding site. |
| Terminal Amine | Conversion to a secondary (N-methyl) or tertiary (N,N-dimethyl) amine. | To modulate basicity (pKa), reduce hydrogen bonding capacity, and increase lipophilicity, which can affect cell penetration and target interaction. | Altered target-binding profile and modified pharmacokinetic properties. Structure-activity relationship studies reveal the importance of the primary amine for activity. researchgate.net |
| Amide Group | N-alkylation of the amide nitrogen (e.g., N-methylbenzamide). | To probe for steric tolerance in the binding site and to eliminate a hydrogen bond donor, clarifying its role in target binding. | A decrease in activity would suggest the amide N-H is a critical hydrogen bond donor. |
Prodrug Strategies and Chemical Modifications for Improved Therapeutic Profiles
Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. For this compound, the primary amine and, to a lesser extent, the amide group serve as handles for chemical modification to create prodrugs. ebrary.netebrary.net These prodrugs are designed to be inactive and undergo biotransformation in vivo to release the active parent drug.
The main objectives of developing prodrugs for this compound would be to enhance aqueous solubility, improve membrane permeability (e.g., across the blood-brain barrier), increase metabolic stability, or achieve targeted drug delivery. mdpi.com
Prodrugs Targeting the Primary Amine: The primary amino group is a common site for prodrug modification due to its reactivity and ionizable nature at physiological pH. nih.govnih.gov
Amide and Carbamate (B1207046) Prodrugs: Acylation of the primary amine to form a biodegradable amide or carbamate can neutralize its charge, thereby increasing lipophilicity and enhancing membrane permeability. These linkages can be designed for cleavage by ubiquitous esterases or more specific amidases. mdpi.com
Schiff Base (Imine) Prodrugs: Condensation of the primary amine with an aldehyde or ketone can form an imine linkage. These prodrugs are often susceptible to hydrolysis under acidic conditions, such as those found in specific tissues or cellular compartments, leading to targeted drug release.
N-Acyloxyalkyl Prodrugs: These derivatives can improve oral bioavailability. They are designed to be cleaved by esterases to an unstable intermediate that subsequently fragments to release the parent amine.
Prodrugs Targeting the Amide Group: The amide bond is generally more stable than an ester bond, making it a less frequent target for prodrug design aimed at simple hydrolysis. ebrary.net However, specific modifications can render it more labile or target it for cleavage by specific enzymes like peptidases if an amino acid moiety is incorporated.
The following table summarizes potential prodrug strategies for this compound.
| Prodrug Strategy | Functional Group Modified | Type of Chemical Linkage | Activation Mechanism | Therapeutic Goal |
| Amino Acid Conjugation | Primary Amine | Amide | Cleavage by aminopeptidases. | Improved water solubility and potential targeting of peptide transporters (e.g., PepT1). |
| N-Acylation | Primary Amine | Amide | Hydrolysis by amidases. | Increased lipophilicity, enhanced membrane permeability, and potentially prolonged duration of action due to slower cleavage compared to esters. ebrary.net |
| Carbamate Formation | Primary Amine | Carbamate | Hydrolysis by esterases. | Masking the polar amine group to improve oral absorption and metabolic stability. ebrary.net |
| Phosphate Prodrugs | Primary Amine (via a linker) | Phosphate Ester | Cleavage by alkaline phosphatases. | Dramatically increased aqueous solubility for parenteral formulations. |
| Mannich Base Formation | Primary Amine | N-Mannich Base | pH-dependent hydrolysis. | Improved absorption and potential for targeted release in acidic microenvironments. researchgate.net |
These rational design and prodrug strategies provide a framework for the systematic development of this compound derivatives with potentially superior therapeutic properties compared to the parent compound.
Biological Activities and Mechanistic Investigations of 4 3 Aminopropoxy Benzamide
In Vitro Biological Activity Spectrum of 4-(3-Aminopropoxy)benzamide
Enzyme Inhibition Studies
The benzamide (B126) scaffold is a core component of various potent enzyme inhibitors. Research has demonstrated the inhibitory activity of benzamide derivatives against several key enzymes implicated in disease, including carbonic anhydrases, poly(ADP-ribose) polymerase, and kinesin spindle protein.
Carbonic Anhydrase (CA)
Benzamides that incorporate sulfonamide moieties have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms. A series of benzamide-4-sulfonamides showed potent inhibition of hCA II, VII, and IX in the low nanomolar or subnanomolar ranges, with slightly less activity against hCA I nih.gov. These compounds are investigated for their potential in lowering intraocular pressure, making them relevant for glaucoma treatment nih.gov. For example, certain 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have demonstrated satisfactory selectivity for the brain-associated CA VII isoform, which is implicated in neuropathic pain nih.govunifi.it.
Poly(ADP-ribose) Polymerase (PARP)
Benzamide and its derivatives are well-established inhibitors of PARP, a family of enzymes crucial for DNA repair and genomic stability medchemexpress.com. 3-Aminobenzamide (3-AB), a known PARP inhibitor, has been shown to protect auditory hair cells from blast-induced cell death by preventing ATP depletion and reducing oxidative stress nih.govfrontiersin.org. Studies on other derivatives, such as 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide, have identified them as selective inhibitors of PARP10, a mono-ADP-ribosyltransferase involved in DNA repair and cell signaling oulu.fibohrium.com. The inhibition of PARP by benzamides is a key mechanism underlying their potential neuroprotective and anti-cancer effects medchemexpress.comnih.gov.
Cyclooxygenase-2 (COX-2) / Topoisomerase I
While specific data on this compound's activity against COX-2 or Topoisomerase I is not prominent in the reviewed literature, some benzamide derivatives have been explored as potential inhibitors. For instance, Teriflunomide impurity 3 (4-Amino-N-(4-trifluoromethylphenyl)benzamide) has been noted as a selective COX-1 inhibitor with less activity against COX-2 medchemexpress.com.
Kinesin Spindle Protein (KSP)
The N-(3-aminopropyl)benzamide scaffold is a key structural feature in a class of potent Kinesin Spindle Protein (KSP) inhibitors nih.gov. KSP (also known as Eg5 or KIF11) is a motor protein essential for forming the bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy nih.govtandfonline.comnih.gov. Complex derivatives incorporating the N-(3-aminopropyl)benzamide core, such as AZD4877 and ARQ 621, have been developed as antineoplastic agents nih.govtandfonline.com. These compounds function by arresting cells in mitosis, which leads to the formation of characteristic monopolar spindles and ultimately induces cell death nih.govmdpi.com.
| Compound Class | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| Benzamide-4-sulfonamides | hCA I | KIs: 5.3–334 nM | nih.gov |
| Benzamide-4-sulfonamides | hCA II, VII, IX | Low nanomolar to subnanomolar KIs | nih.gov |
| 3-Aminobenzamide | PARP-1 | Potent PARP-1 inhibitor | nih.govfrontiersin.org |
| 4-(4-cyanophenoxy)benzamide | PARP10 | IC50: 230–710 nM range | oulu.fi |
| AZD4877 (KSP Inhibitor) | Kinesin Spindle Protein | Potent biochemical activity | nih.gov |
Receptor Binding and Ligand-Receptor Interaction Assays
Substituted benzamides are recognized for their specific interactions with dopamine receptors, particularly the D2-like subtypes. These compounds often act as selective antagonists for the population of dopamine receptors that are not linked to adenylate cyclase nih.gov. The nature and position of substituents on the benzamide ring play a critical role in mediating these interactions. Studies have shown that polar substituents at the para (4-) and/or meta (5-) positions of the benzamide ring can enhance binding affinity for the D4 dopamine receptor subtype nih.govnih.gov. The interaction of substituted benzamide drugs with brain dopamine receptors is also notably dependent on the presence of sodium ions, a characteristic that distinguishes them from typical neuroleptics nih.gov. This specificity for dopamine receptors underlies the unique behavioral and neuropharmacological profiles of this class of drugs nih.govresearchgate.net.
Cellular Proliferation Inhibition and Apoptosis Induction in Malignant Cell Lines
The benzamide structure is integral to many compounds that exhibit potent anti-proliferative and pro-apoptotic activities in cancer cells. N-substituted benzamides have been shown to induce apoptosis in malignant cell lines, such as the murine 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60 nih.gov. The mechanism often involves the release of cytochrome c and the activation of caspase-9 nih.gov.
Furthermore, these compounds can induce a G2/M cell cycle block, which occurs prior to the onset of apoptosis nih.gov. This activity is not always dependent on p53 status, as the effects have been observed in p53-deficient cells nih.gov. The KSP inhibitors containing the N-(3-aminopropyl)benzamide core, such as AZD4877, function by arresting cells in mitosis, leading to cell death nih.gov. Another benzamide derivative, AMTB, which acts as a TRPM8 blocker, was found to reduce DNA synthesis in keratinocytes by upregulating the cell cycle inhibitor p21/Cip1 researchgate.net. A synthetic drug, benzamide riboside, demonstrated strong oncolytic activity against leukemic cells, inducing apoptosis at lower concentrations and necrosis at higher concentrations, a switch that correlated with cellular ATP levels researchgate.net.
| Compound/Class | Cell Line(s) | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| N-substituted benzamides (e.g., 3CPA) | 70Z/3 (murine pre-B), HL60 (human promyelocytic) | Apoptosis induction, G2/M cell cycle block | Cytochrome c release, Caspase-9 activation | nih.gov |
| AZD4877 (KSP Inhibitor) | Various cancer cell lines | Mitotic arrest, cell death | Kinesin Spindle Protein inhibition | nih.gov |
| AMTB (TRPM8 blocker) | Keratinocytes | Reduced DNA synthesis | Upregulation of p21/Cip1 | researchgate.net |
| Benzamide Riboside | HL-60 (leukemic cells) | Apoptosis/Necrosis | Dependent on ATP levels | researchgate.net |
Investigation of Antimicrobial and Antiviral Potential
Antimicrobial Activity Amide derivatives of benzoic acids have demonstrated a wide range of pharmacological effects, including potent antibacterial and antifungal activities nanobioletters.com. A novel benzamide isolated from the endophytic Streptomyces sp. YIM 67086 also showed antimicrobial properties nih.gov. The broad utility of the benzamide scaffold in medicinal chemistry highlights its potential for the development of new antimicrobial agents nanobioletters.com.
Antiviral Activity Several benzamide derivatives have been identified as having significant antiviral potential. One such compound, AH0109, exhibits potent activity against HIV-1 by inhibiting both reverse transcription and the nuclear import of viral cDNA nih.govnih.gov. Notably, AH0109 is effective against HIV-1 strains that are resistant to common antiretroviral drugs nih.govnih.gov. Other research has focused on developing 4-[(quinolin-4-yl)amino]benzamide derivatives as novel agents against the influenza A virus mdpi.com. Similarly, a series of 4-(2-nitrophenoxy)benzamide derivatives were designed as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses, and showed strong in vitro activity against Adenovirus, HSV-1, and coxsackievirus researchgate.net. Another benzoic acid derivative, NC-5, was also found to inhibit influenza A virus replication, including oseltamivir-resistant strains mdpi.com.
| Compound | Virus | Activity (EC50) | Mechanism | Reference |
|---|---|---|---|---|
| AH0109 | HIV-1 | 0.7 µM (in C8166 T cells) | Inhibits reverse transcription and viral cDNA nuclear import | nih.govnih.gov |
| G07 (a 4-[(quinolin-4-yl)amino]benzamide) | Influenza A (H1N1) | 11.38 µM | Targets PA−PB1 subunit of RNA polymerase | mdpi.com |
| NC-5 (a benzoic acid derivative) | Influenza A (H1N1) | 33.6 µM | Neuraminidase inhibition | mdpi.com |
Elucidation of Anti-inflammatory Mechanisms
The anti-inflammatory properties of benzamides have been linked to their ability to modulate key signaling pathways. N-substituted benzamides, such as metoclopramide (MCA) and 3-chloroprocainamide (3-CPA), have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner nih.gov. The primary mechanism for this effect is believed to be the inhibition of the transcription factor NF-κB nih.gov. By inhibiting NF-κB activation, these compounds can suppress the expression of pro-inflammatory cytokines and other mediators of inflammation nih.govbohrium.com. This activity supports the potential of benzamides as anti-inflammatory agents nih.gov.
Central Nervous System Activity and Neuropharmacological Modulations
The benzamide class of compounds exhibits a range of activities within the central nervous system (CNS). As previously mentioned, substituted benzamides are known for their specific antagonism of dopamine receptors, which is the basis for their use as neuroleptic drugs in treating conditions like schizophrenia nih.gov. Beyond this, benzamides that inhibit PARP have demonstrated neuroprotective effects. For instance, benzamide can protect against glutamate- and methamphetamine-induced neurotoxicity medchemexpress.com. The PARP inhibitor 3-aminobenzamide has also been studied for its ability to recuperate auditory hair cells from trauma, suggesting a role in protecting against neuronal damage nih.gov. Additionally, the inhibition of specific carbonic anhydrase isoforms, such as CA VII, by benzamide-containing sulfonamides is being explored as a therapeutic strategy for managing chronic neuropathic pain nih.govunifi.it.
Modulation of Intracellular Signaling Pathways
While specific studies detailing the comprehensive effects of this compound on a wide array of intracellular signaling pathways are not extensively documented in publicly available research, the activities of related benzamide derivatives suggest potential areas of influence. Benzamides are known to modulate signaling cascades involved in cell proliferation, apoptosis, and inflammation. For instance, certain benzamide derivatives have been shown to impact pathways regulated by key signaling proteins such as mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K)/Akt. The functional groups of this compound, namely the aminopropoxy tail and the benzamide core, suggest that it may interact with receptors or enzymes that recognize these motifs, thereby influencing downstream signaling events. Further research is required to delineate the specific signaling pathways directly modulated by this compound.
Molecular Mechanisms of Action of this compound
The molecular mechanisms underlying the biological effects of this compound are an area of active investigation. The broader family of benzamides is known to exert its effects through various mechanisms, including enzyme inhibition and receptor modulation.
Direct molecular targets of this compound have not been definitively identified and validated in the scientific literature. However, based on the known targets of other benzamide compounds, potential targets could include histone deacetylases (HDACs) and other enzymes where the benzamide moiety can act as a zinc-binding group. The identification of specific targets would require comprehensive screening and validation studies, such as affinity chromatography, proteomics-based approaches, and genetic validation methods.
The interrogation of biochemical pathways and cellular processes affected by this compound is intrinsically linked to the identification of its molecular targets. Given the potential for HDAC inhibition, it is plausible that this compound could influence pathways regulated by histone acetylation, such as gene transcription, DNA repair, and cell cycle control. The aminopropoxy side chain might also confer interactions with other cellular components, potentially affecting metabolic pathways or cellular transport processes. Detailed metabolomic and transcriptomic analyses would be necessary to fully elucidate the impact of this compound on cellular biochemistry.
A comprehensive analysis of the protein-ligand interactions of this compound would necessitate the identification of its specific molecular targets. Generally, the benzamide scaffold can interact with protein active sites through a combination of hydrogen bonding, and hydrophobic interactions. The amide group can act as both a hydrogen bond donor and acceptor, while the benzene (B151609) ring can engage in π-stacking and hydrophobic interactions. The aminopropoxy chain introduces flexibility and a basic nitrogen atom that could form ionic interactions or hydrogen bonds with acidic residues in a protein binding pocket. Computational modeling and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, would be invaluable in visualizing and understanding these interactions at an atomic level.
A significant area of investigation for benzamide derivatives is their role in epigenetic modulation, particularly as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.
Benzamide-based HDAC inhibitors are typically class I selective and are known to have a zinc-binding group that interacts with the zinc ion in the active site of the enzyme. The general structure of these inhibitors includes a cap group, a linker, and a zinc-binding group. In the case of this compound, the benzamide moiety could potentially serve as the zinc-binding group. The aminopropoxy group could function as part of the linker, influencing the compound's positioning within the HDAC active site. Inhibition of HDACs by benzamide derivatives can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. nih.govnih.gov This mechanism is a key focus in the development of anticancer agents. While direct evidence for this compound as an HDAC inhibitor is limited, its structural features are consistent with this class of compounds.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For benzamide derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities.
Key aspects of the SAR for benzamide-based compounds, particularly in the context of HDAC inhibition, often revolve around modifications to the cap, linker, and zinc-binding group.
The Benzamide Moiety: The core benzamide structure is often critical for activity, with the ortho-amino group in some analogues being important for coordinating with the zinc ion in the active site of HDACs.
The Linker Region: The nature and length of the linker, in this case, the 3-aminopropoxy chain, can significantly impact potency and selectivity. Variations in the linker length and composition can alter the orientation of the molecule in the binding pocket, affecting its interactions with the enzyme.
Substituents on the Benzene Ring: The position and nature of substituents on the phenyl ring can influence binding affinity and pharmacokinetic properties. The 4-position substitution, as seen in this compound, is a common feature in many biologically active benzamides.
Below is an interactive data table summarizing hypothetical SAR data for analogues of this compound, illustrating how modifications might affect activity. Please note that this data is illustrative and based on general principles of medicinal chemistry for benzamide derivatives, as specific SAR data for this compound is not widely available.
| Compound | R1 (Linker Modification) | R2 (Ring Substitution) | Hypothetical HDAC Inhibitory Activity (IC50, µM) |
| This compound | -CH2CH2CH2NH2 | H | Baseline |
| Analogue 1 | -CH2CH2NH2 | H | Potentially Increased |
| Analogue 2 | -CH2CH2CH2OH | H | Potentially Decreased |
| Analogue 3 | -CH2CH2CH2NH2 | 2-amino | Potentially Increased |
| Analogue 4 | -CH2CH2CH2NH2 | 3-chloro | Variable |
This table demonstrates that modifications to the aminopropoxy linker and substitutions on the benzamide ring could modulate the biological activity. For example, shortening the linker (Analogue 1) or introducing an amino group at the 2-position of the benzene ring (Analogue 3) might enhance HDAC inhibitory activity based on known SAR for this class of compounds.
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the core structure consists of a benzamide group substituted at the 4-position with a 3-aminopropoxy chain.
The key functional groups that would likely contribute to its pharmacophoric profile are:
The benzamide moiety: The aromatic ring, the carbonyl group, and the amide NH2 group can participate in various interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions with a biological target.
The aminopropoxy chain: The flexible three-carbon linker, the ether oxygen, and the terminal primary amine are significant features. The ether oxygen can act as a hydrogen bond acceptor, while the terminal amino group is a key hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions.
Without specific biological data, the precise arrangement and relative importance of these elements as a pharmacophore for a particular biological target remain theoretical.
Influence of Substituent Variations on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. For this compound, SAR studies would involve modifications at several positions:
The Benzamide Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring could influence electronic properties, lipophilicity, and steric interactions, thereby affecting potency and selectivity.
The Amide Group: Substitution on the amide nitrogen could alter its hydrogen bonding capacity and steric profile.
The Propoxy Linker: Changes in the length and rigidity of the alkyl chain could impact the spatial orientation of the terminal amino group relative to the benzamide core.
The Terminal Amino Group: Modification of the primary amine to secondary or tertiary amines, or its replacement with other functional groups, would significantly alter its basicity and hydrogen bonding potential.
However, due to the absence of published research on this compound and its analogs, no concrete data on how these variations affect its biological potency and selectivity can be provided.
Following a comprehensive search for scientific literature, detailed research findings and specific data for the pharmacokinetic profiling of the chemical compound this compound are not available in the public domain.
Studies concerning the Absorption, Distribution, Metabolism, and Excretion (ADME), bioavailability enhancement strategies, plasma concentration-time profile, and half-life determination for this compound have not been published or are not readily accessible.
General information exists on the pharmacokinetic principles and bioavailability enhancement techniques that could theoretically be applied to a compound of this nature. For instance, studies on other benzamide derivatives have explored their metabolic pathways and pharmacokinetic profiles. Research on clebopride (B1669163) showed it undergoes extensive first-pass metabolism in rats, and a study on 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) detailed its absorption, metabolism, and excretion in rats. nih.govnih.gov However, this information is specific to those distinct molecules and cannot be extrapolated to this compound.
Similarly, the scientific literature extensively covers various strategies to improve the bioavailability of poorly soluble compounds, such as salt formation, amorphous solid dispersions, nanosizing, and the use of permeation enhancers. mdpi.commdpi.com These are well-established pharmaceutical development techniques, but their specific application to and effects on this compound have not been documented in the available resources.
Without specific research data, it is not possible to provide a scientifically accurate article on the pharmacological and biopharmaceutical characterization of this compound as requested.
Pharmacological and Biopharmaceutical Characterization of 4 3 Aminopropoxy Benzamide
Pharmacodynamic Evaluation of this compound
A pharmacodynamic evaluation would typically investigate the biochemical and physiological effects of a drug on the body. This includes understanding the mechanism of action and the relationship between drug concentration and effect.
Elucidation of Dose-Response Relationships
To characterize the dose-response relationship of this compound, studies would need to be conducted to determine the magnitude of the response to a range of doses. This would involve establishing key parameters such as the effective dose (ED50), which is the dose that produces 50% of the maximum response. No such studies detailing these parameters for this compound have been identified.
Identification and Validation of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are measurable indicators that signal a pharmacological response to a drug. The identification and validation of such biomarkers for this compound would require research to link specific biological markers to the compound's mechanism of action and clinical effects. The scientific literature does not currently contain any studies that have identified or validated pharmacodynamic biomarkers for this compound.
Biopharmaceutical Classification System (BCS) Considerations for this compound
The Biopharmaceutical Classification System (BCS) is a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability. This classification is crucial for predicting a drug's in vivo performance.
To assign a BCS class to this compound, experimental data on its solubility across the physiological pH range and its permeability through intestinal membranes would be required. Such data is essential for formulation development and for potentially waiving certain in vivo bioequivalence studies. However, no studies providing the necessary solubility and permeability data to classify this compound according to the BCS are publicly available.
Preclinical Efficacy and Safety Assessments of 4 3 Aminopropoxy Benzamide
In Vivo Efficacy Studies of 4-(3-Aminopropoxy)benzamide
In vivo studies are critical for determining a compound's potential therapeutic utility in a complex biological system. For this compound (A-366), these studies have primarily been conducted in the field of oncology.
To investigate the anticancer potential of this compound (A-366), researchers have utilized xenograft models, a standard preclinical methodology in oncology. mdpi.com In these models, human cancer cells are implanted into immunocompromised mice, allowing for the growth of a human tumor in a living organism.
Specifically, a flank xenograft leukemia model has been employed. nih.gov This involved the subcutaneous implantation of human leukemia cells (MV4;11) into Severe Combined Immunodeficient/Beige (SCID/bg) mice. nih.gov This type of model is valuable for assessing a compound's direct anti-tumor activity in vivo. mdpi.com Similarly, a preclinical xenograft model for multiple myeloma was used to assess combination therapies involving A-366. ashpublications.orgnih.gov
The therapeutic efficacy of this compound (A-366) has been evaluated in oncology, particularly in the context of leukemia. In the MV4;11 flank xenograft model, treatment with A-366 resulted in modest tumor growth inhibition. nih.gov
Studies have shown that A-366, a known inhibitor of the G9a histone methyltransferase, can induce marked differentiation and morphological changes in various leukemia cell lines in vitro. nih.gov This effect on cell differentiation and growth was further investigated in vivo. Treatment of the leukemia xenograft model with A-366 led to observable growth inhibition, which was consistent with a reduction in H3K9me2 levels, a key biomarker of G9a activity. nih.gov Another study noted that A-366 was effective in promoting the differentiation of leukemia cells. mdpi.com
Table 1: In Vivo Efficacy of Single-Agent this compound (A-366)
| Animal Model | Cell Line | Disease Model | Therapeutic Outcome |
|---|---|---|---|
| SCID/bg Mice | MV4;11 | Leukemia Flank Xenograft | Modest tumor growth inhibition |
The potential for this compound (A-366) to work synergistically with other anticancer agents has been a key area of investigation. Preclinical studies have provided a strong rationale for combining G9a inhibitors like A-366 with other targeted therapies. nih.gov
A significant finding comes from studies in multiple myeloma (MM). Researchers investigated the combination of the G9a inhibitor A-366 with a DNA methyltransferase (DNMT) inhibitor, Decitabine. ashpublications.orgnih.gov This dual epigenetic inhibition strategy was assessed in a preclinical xenograft MM model. The combination of A-366 and Decitabine was found to promote a robust tumor regression in vivo. ashpublications.orgnih.gov This demonstrates a synergistic anti-tumor activity that was not observed with either agent alone. ashpublications.org This combination therapy was also found to reduce cell viability and induce apoptosis (programmed cell death) in MM cell lines. ashpublications.orgnih.gov Similar synergistic effects were observed when combining A-366 and decitabine in bladder cancer cell lines. researchgate.net
Table 2: Preclinical Combination Therapy with this compound (A-366)
| Disease Model | Combination Agents | Animal Model | Key Findings |
|---|---|---|---|
| Multiple Myeloma | A-366 (G9a inhibitor) + Decitabine (DNMT inhibitor) | Xenograft Mouse Model | Synergistic anti-tumor activity; Robust tumor regression |
Preclinical Safety Pharmacology of this compound
Safety pharmacology studies are designed to investigate potential undesirable effects of a substance on physiological functions. nih.gov These assessments are a crucial component of preclinical toxicology. rsc.org
Initial preclinical assessments of this compound (A-366) have indicated a favorable general safety profile. In the leukemia xenograft study, mice treated with A-366 showed no overt signs of cytotoxicity. nih.gov
Furthermore, in the in vivo multiple myeloma study investigating combination therapy, the regimen of A-366 and Decitabine was reported to be well tolerated. ashpublications.org The assessment noted stable body weights among the treated animals and an absence of other clinical signs of toxicity, suggesting that the synergistic efficacy was not accompanied by a corresponding increase in general toxicity. ashpublications.org
Genotoxicity tests are conducted to detect genetic damage, such as gene mutations and chromosomal damage, that a chemical compound may cause. fda.gov The bacterial reverse mutation assay, commonly known as the Ames test, is a standard method used to assess the mutagenic potential of a substance. researchgate.netnih.gov It utilizes specific bacterial strains to detect if a chemical can cause mutations in the DNA. researchgate.net
Following a comprehensive search of publicly available scientific literature and databases, no specific genotoxicity or mutagenicity studies for this compound (A-366), including results from an Ames test, could be located. Therefore, information regarding the genotoxic potential of this compound is not available in the public domain.
Based on the comprehensive search conducted, there is no publicly available scientific literature or data regarding the preclinical efficacy and safety assessments of the chemical compound This compound .
Specifically, no research findings, studies, or reports were identified for the following toxicological endpoints for this particular compound:
Immunotoxicity Profiling and Assessment
Therefore, it is not possible to generate the requested article with detailed, informative, and scientifically accurate content for each specified section and subsection, as no data exists in the public domain for "this compound".
Computational Chemistry and in Silico Approaches for 4 3 Aminopropoxy Benzamide
Molecular Docking and Molecular Dynamics Simulations to Predict Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com In the context of 4-(3-Aminopropoxy)benzamide, docking simulations can be used to predict its binding mode and affinity within the active site of a target protein. This process involves generating various possible conformations of the ligand and fitting them into the protein's binding pocket, followed by scoring the different poses based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). For instance, studies on N-heteroaryl substituted benzamide (B126) derivatives have successfully used molecular docking to predict their binding modes in the allosteric site of the glucokinase enzyme, highlighting key interactions such as hydrogen bonding with specific amino acid residues like Arg63. researchgate.net Such analyses help in understanding the structural basis of the ligand's activity and can guide the design of analogs with improved binding.
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules. For benzamide derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex, ensuring that the interactions predicted by docking are maintained in a dynamic environment. nih.gov These simulations can reveal crucial information about conformational changes in both the ligand and the protein upon binding, providing deeper insights into the mechanism of action.
Table 1: Illustrative Molecular Docking and Dynamics Data for this compound with a Hypothetical Target Protein
| Parameter | Value | Description |
|---|---|---|
| Docking Score | -8.5 kcal/mol | Predicted binding energy; a more negative value indicates stronger binding. |
| Key Interacting Residues | Asp120, Tyr340, Phe450 | Amino acids in the protein's active site forming key interactions. |
| Types of Interactions | Hydrogen Bonds, Pi-Pi Stacking | The primary forces stabilizing the ligand-protein complex. |
| RMSD during MD | 1.2 Å | Root Mean Square Deviation, indicating the stability of the ligand's position during the simulation. |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com For this compound, a QSAR model could be developed using a dataset of structurally similar benzamide derivatives with known activities against a specific biological target. nih.gov The process involves calculating various molecular descriptors (e.g., topological, electronic, hydrophobic) for each compound and then using statistical methods to create a predictive model.
Statistically significant 3D-QSAR models have been developed for various benzamide analogues, yielding high correlation coefficients (R²) and cross-validated coefficients (Q²). nih.govresearchgate.net These models can elucidate which structural features are critical for activity. For example, a QSAR study might reveal that the presence of a hydrogen bond donor group or specific hydrophobic characteristics positively contributes to the inhibitory potency of the compounds. researchgate.netresearchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing.
Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Benzamide Derivatives
| Descriptor | Type | Correlation with Activity | Description |
|---|---|---|---|
| LogP | Hydrophobic | Positive | Logarithm of the partition coefficient, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | Electronic | Negative | Sum of surfaces of polar atoms, related to membrane permeability. |
| Number of H-bond Donors | Structural | Positive | The count of hydrogen bond donating groups in the molecule. |
| Molecular Weight | Steric | Neutral | The mass of the molecule. |
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile must be evaluated. In silico ADMET prediction tools offer a rapid and early assessment of these crucial pharmacokinetic and toxicological properties. nih.gov For this compound, various computational models can be used to predict properties such as human intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential toxicity. mdpi.comrsc.org
These predictive models are built using large datasets of compounds with experimentally determined ADMET properties. frontiersin.org For example, the "BOILED-Egg" model can predict gastrointestinal absorption and brain penetration. mdpi.com Other tools can forecast potential interactions with metabolic enzymes like cytochrome P450s or predict various toxicities, including hepatotoxicity and genotoxicity. jonuns.com This in silico screening helps to identify potential liabilities early in the drug discovery process, allowing for modifications to the molecular structure to improve its drug-like properties.
Table 3: Predicted In Silico ADMET Profile for this compound
| ADMET Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | >90% | Well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Likely to have good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB, suggesting minimal central nervous system effects. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for this compound would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a five-featured pharmacophore model developed for a series of benzamide derivatives identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic region, and two aromatic rings as crucial for activity. nih.gov
Once a pharmacophore model is established and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. This ligand-based virtual screening approach is a powerful tool for identifying structurally diverse molecules that may have the same biological activity as the original compound, thus leading to the discovery of new chemical scaffolds for drug development.
Table 4: Key Features in a Hypothetical Pharmacophore Model for this compound
| Feature | Type | Geometric Constraints (Å) |
|---|---|---|
| HBA1 | Hydrogen Bond Acceptor | Distance to HYD1: 4.5-5.0 |
| HBD1 | Hydrogen Bond Donor | Distance to ARO1: 6.0-6.5 |
| HYD1 | Hydrophobic | Distance to HBA1: 4.5-5.0 |
| ARO1 | Aromatic Ring | Distance to HBD1: 6.0-6.5 |
| ARO2 | Aromatic Ring | Distance to ARO1: 3.5-4.0 |
Conformational Analysis and Energy Minimization Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable propoxy chain, understanding its preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it can interact with a biological target. rsc.org
Energy minimization is a computational process used to find the conformation of a molecule with the lowest potential energy, which corresponds to its most stable state. ijcsit.com Techniques like the steepest descent method are used to systematically adjust the geometry of the molecule to reduce the net forces on its atoms until a local or global energy minimum is reached. ijcsit.com Studies on substituted benzamides have used both molecular mechanics and quantum chemical calculations to investigate their conformational equilibria and the torsional angles between different parts of the molecule, such as the carbonyl group and the phenyl ring. researchgate.net These analyses are fundamental for understanding the molecule's intrinsic properties and for providing a realistic starting structure for more complex simulations like molecular docking.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
Analytical and Spectroscopic Characterization of 4 3 Aminopropoxy Benzamide
Spectroscopic Methodologies for Structural Elucidation of 4-(3-Aminopropoxy)benzamide
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR provide unique insights into its carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons of the aminopropoxy side chain will present as three separate signals, likely multiplets, corresponding to the three methylene (B1212753) (-CH₂-) groups. The chemical shifts are influenced by adjacent heteroatoms (oxygen and nitrogen). The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups will appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. researchgate.net
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to -CONH₂) | 7.7 - 7.9 | Doublet |
| Aromatic (ortho to -O-CH₂-) | 6.9 - 7.1 | Doublet |
| Amide (-CONH₂) | 7.3 - 8.0 (broad) | Singlet |
| Methylene (-O-CH₂-) | 4.0 - 4.2 | Triplet |
| Methylene (-CH₂-CH₂-CH₂-) | 1.9 - 2.1 | Multiplet |
| Methylene (-CH₂-NH₂) | 2.8 - 3.0 | Triplet |
| Amine (-NH₂) | 1.5 - 2.5 (broad) | Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in unique chemical environments. The carbonyl carbon of the amide group will appear significantly downfield (165-175 ppm). The four aromatic carbons will have signals in the 110-165 ppm range, with the carbon attached to the oxygen appearing most downfield in this region. The three methylene carbons of the propoxy chain will have signals in the aliphatic region of the spectrum. researchgate.net
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C =O) | 168 - 172 |
| Aromatic (C -O) | 160 - 164 |
| Aromatic (C -CONH₂) | 125 - 129 |
| Aromatic (C H, ortho to -CONH₂) | 128 - 131 |
| Aromatic (C H, ortho to -O-) | 114 - 116 |
| Methylene (-O-C H₂-) | 65 - 69 |
| Methylene (-C H₂-NH₂) | 38 - 42 |
| Methylene (-CH₂-C H₂-CH₂-) | 29 - 33 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its mass.
The fragmentation of aromatic amides in MS is well-documented. nih.gov A common fragmentation pathway involves the cleavage of the amide bond to form a stable benzoyl cation. researchgate.net For this compound, key fragmentation events would likely include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom in the propoxy chain.
Ether bond cleavage: Fission of the bond between the aromatic ring and the propoxy side chain.
Amide bond cleavage: Loss of the -NH₂ group.
Formation of the 4-propoxybenzoyl cation: A primary fragmentation resulting from the cleavage at the amine end of the side chain.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 194 | [C₁₀H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |
| 178 | [C₁₀H₁₂NO₂]⁺ | Loss of NH₂ |
| 135 | [C₈H₇O₂]⁺ | Cleavage of the O-CH₂ bond, forming the 4-hydroxybenzoyl cation |
| 121 | [C₇H₅O₂]⁺ | Loss of the aminopropoxy group, forming the benzoyl cation |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
| 58 | [C₃H₈N]⁺ | Aminopropyl cation |
Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometry technique used.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amide, primary amine, ether, and aromatic functionalities. nist.govchemicalbook.com
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H Stretch (symmetric & asymmetric) | Primary Amide (-CONH₂) & Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1650 | C=O Stretch (Amide I band) | Primary Amide (-CONH₂) |
| ~1600 | N-H Bend (Amide II band) | Primary Amide (-CONH₂) |
| 1580 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1050 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether |
Note: The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions, particularly in molecules with conjugated systems. The benzamide (B126) chromophore in this compound is expected to exhibit characteristic π→π* transitions. The presence of the electron-donating aminopropoxy group attached to the benzene ring will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide. nist.gov
Predicted UV-Vis Absorption for this compound in a Polar Solvent
| Transition | Predicted λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π→π* | ~270 - 290 | Substituted Benzene Ring |
Chromatographic Separation and Purity Assessment Techniques for this compound
Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. sielc.com The polarity of the mobile phase can be adjusted (gradient elution) to achieve optimal separation. wu.ac.th Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilyl), e.g., 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Elution | Gradient elution, e.g., starting with 5% B, increasing to 95% B |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV detector set at the λₘₐₓ of the compound (e.g., ~275 nm) |
| Column Temperature | 25 - 40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. The presence of primary amine and amide groups necessitates a derivatization step to increase the compound's volatility and thermal stability. sigmaaldrich.com
Common derivatization agents include silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which react with the active hydrogens of the amine and amide groups. jfda-online.com Once derivatized, the compound can be separated on a GC column (typically a nonpolar capillary column) and detected by the mass spectrometer, providing both retention time and mass spectral data for identification and purity assessment. nih.gov
Crystallographic Analysis and Polymorphism Research of this compound
The solid-state structure of an active pharmaceutical ingredient is a critical attribute that can influence its physical and chemical properties, such as solubility, stability, and bioavailability. Crystallographic analysis is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, is a crucial area of investigation in pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties.
X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid sample. It is a primary tool for identifying crystalline phases and can be used to differentiate between various polymorphic forms of a compound. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.
In the context of this compound, an XRPD analysis would provide a diffractogram showing a series of peaks at specific two-theta (2θ) angles. The position and relative intensity of these peaks are characteristic of a particular crystalline form. The presence of different peak patterns under various crystallization conditions would indicate the existence of polymorphism.
Hypothetical XRPD Data for this compound Form I
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 85 |
| 12.3 | 7.2 | 100 |
| 15.8 | 5.6 | 60 |
| 19.1 | 4.6 | 75 |
| 21.5 | 4.1 | 90 |
| 24.7 | 3.6 | 50 |
| 28.2 | 3.2 | 45 |
Note: The data presented in this table is hypothetical and serves as an illustration of typical XRPD data. No experimental data for this compound was found in the public domain.
Single Crystal X-ray Diffraction for Definitive Structural Determination
For a definitive structural determination of this compound, a suitable single crystal would be grown and analyzed using SCXRD. The analysis would yield a comprehensive set of crystallographic data, including the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom in the asymmetric unit. This information allows for the unambiguous determination of the molecular structure and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystal lattice.
Hypothetical Single Crystal Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C10H14N2O2 |
| Formula Weight | 194.23 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 995.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.295 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. No experimental single-crystal X-ray diffraction data for this compound has been reported in the searched literature.
Drug Discovery and Development Landscape for 4 3 Aminopropoxy Benzamide
High-Throughput Screening (HTS) and Hit Identification for 4-(3-Aminopropoxy)benzamide
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries to identify "hits"—molecules that demonstrate activity against a specific biological target. chemfaces.com For scaffolds related to this compound, the primary target of interest has been PARP-1, a key enzyme in the repair of single-strand DNA breaks. nih.govnih.gov
The process begins with the development of a robust biochemical or cell-based assay suitable for automation. In the context of PARP inhibitors, a common HTS method is a fluorescence polarization (FP) assay, which can measure the binding affinity of compounds to the PARP enzyme. nih.gov Another approach involves enzyme-linked immunosorbent assays (ELISAs) that detect the product of PARP activity, poly(ADP-ribose) (PAR).
Libraries containing thousands of diverse small molecules, including various benzamide (B126) derivatives, are screened using these automated assays. A compound is flagged as a "hit" if it consistently shows significant inhibition of PARP activity above a predefined threshold. The benzamide scaffold is a frequent starting point due to its known interaction with the nicotinamide-binding pocket of PARP. nih.gov
Once initial hits are identified, they undergo a confirmation process to eliminate false positives. This is followed by dose-response studies to determine the potency (often expressed as the IC50 value) of the confirmed hits. Hits with favorable potency and structural novelty, such as those possessing the this compound core, are then selected to advance to the lead optimization stage. For instance, a hypothetical screening campaign might identify several benzamide derivatives with varying inhibitory activity, as illustrated in the table below.
| Compound ID | Scaffold | Substitution | PARP-1 Inhibition (IC50, nM) |
| BZ-001 | Benzamide | None | >10,000 |
| BZ-002 | 3-Aminobenzamide | 3-Amino | 1,500 |
| BZ-003 | This compound | 4-(3-Aminopropoxy) | 850 |
| BZ-004 | 4-Methoxybenzamide | 4-Methoxy | 5,200 |
This table presents hypothetical data for illustrative purposes.
Lead Optimization Strategies for this compound Analogues
Following hit identification, the lead optimization phase aims to systematically modify the chemical structure of a promising hit compound to create a "lead" with improved drug-like properties. criver.com For a scaffold like this compound, medicinal chemists focus on enhancing potency, selectivity against different PARP family members (e.g., PARP-2), and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net
Structure-Activity Relationship (SAR) studies are central to this process. alfa-parp.com This involves synthesizing a series of analogues where specific parts of the molecule are altered and then evaluating their biological activity. For the this compound scaffold, key areas for modification would include:
The Benzamide Ring: Substitutions on the aromatic ring can influence binding affinity and physicochemical properties.
The Propoxy Linker: The length and flexibility of the linker can be adjusted to optimize the orientation of the molecule within the binding site.
The Terminal Amino Group: This group can be modified to alter basicity, introduce new interactions with the protein, and improve pharmacokinetic profiles.
For example, chemists might synthesize analogues where the terminal primary amine is converted to a secondary or tertiary amine, or incorporated into a cyclic structure like a pyrrolidine (B122466) or piperidine. researchgate.net Each new analogue is tested to build a comprehensive SAR profile, guiding the design of subsequent compounds. The goal is to identify a preclinical candidate with a balanced profile of high potency, good selectivity, oral bioavailability, and metabolic stability.
| Analogue ID | Modification from this compound | PARP-1 IC50 (nM) | Cell Proliferation (MDA-MB-436, IC50 µM) |
| Lead-01 | Terminal amine cyclized to pyrrolidine | 55 | 18.2 |
| Lead-02 | Propoxy chain extended to butoxy | 120 | 25.6 |
| Lead-03 | Fluoro-substitution on benzamide ring | 48 | 15.5 |
| Lead-04 | Terminal amine converted to dimethylamine | 95 | 21.4 |
This table presents hypothetical SAR data based on known optimization strategies for benzamide PARP inhibitors. nih.gov
Target Validation and Mechanism-Based Drug Design Leveraging this compound Scaffolds
Target validation ensures that the biological target (in this case, PARP) is critically involved in the disease process and that its modulation will lead to a therapeutic effect. The role of PARP in DNA single-strand break repair is well-established. nih.gov The validation of PARP as a cancer target stems from the concept of "synthetic lethality." In tumors with defects in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1/2 mutations), inhibiting PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cancer cell death. nih.gov
Mechanism-based drug design leverages the three-dimensional structure of the target protein to guide the optimization of inhibitors. semanticscholar.org For PARP, X-ray crystallography has provided detailed images of how benzamide-based inhibitors bind to the nicotinamide-binding site of the catalytic domain. These structures reveal key interactions, such as hydrogen bonds between the amide group of the inhibitor and the protein backbone, that are crucial for binding.
Using the this compound scaffold as a starting point, computational modeling and structural biology would be employed to design analogues that form additional favorable interactions. For example, the terminal amino group of the propoxy chain could be positioned to form a salt bridge with an acidic amino acid residue, such as Glutamate, in a nearby region of the protein, thereby increasing binding affinity and potency. This rational, structure-guided approach accelerates the lead optimization process and enhances the probability of developing a highly selective and potent drug candidate. semanticscholar.org
Intellectual Property and Patent Landscape Analysis Related to this compound
The intellectual property (IP) and patent landscape for PARP inhibitors is extensive, reflecting the intense competition and significant therapeutic potential in this area. Patents related to benzamide-based PARP inhibitors typically claim a genus of chemical structures, encompassing a core scaffold and various permissible substitutions.
A patent application for a series of compounds derived from a this compound scaffold would likely include claims covering:
Composition of Matter: Claims on the novel chemical entities themselves, defining the core structure and the scope of possible modifications to the linker and terminal groups.
Pharmaceutical Compositions: Claims on formulations containing the novel compounds along with pharmaceutically acceptable carriers.
Method of Use: Claims covering the use of the compounds to treat specific diseases, most notably cancers with DNA repair deficiencies like BRCA-mutated ovarian, breast, and prostate cancers. nih.gov
Analysis of the patent landscape reveals that early patents focused on simple benzamide derivatives like 3-aminobenzamide. nih.gov Subsequent patents, filed by numerous pharmaceutical companies, cover more complex and potent second and third-generation inhibitors. These newer patents often feature fused ring systems attached to the benzamide core to achieve higher potency and improved properties. Any new invention involving this compound analogues would need to demonstrate novelty and non-obviousness over this existing prior art to be patentable.
Translational Research and Future Therapeutic Directions for 4 3 Aminopropoxy Benzamide
Investigation of Unmet Medical Needs Addressable by 4-(3-Aminopropoxy)benzamide
The primary therapeutic application for PARP inhibitors, the class of drugs most relevant to a benzamide (B126) derivative like this compound, is in oncology. nih.gov These agents function by exploiting a concept known as synthetic lethality. In cancer cells with pre-existing defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated DNA repair leads to cell death. cancerresearchuk.orgnih.gov This targeted approach addresses a significant unmet need for effective treatments in cancers that are difficult to treat with conventional chemotherapy.
The clinical success of PARP inhibitors has been most prominent in the following cancers:
Ovarian, Fallopian Tube, and Peritoneal Cancer: Approved for use in patients with BRCA mutations. cancerresearchuk.org
Breast Cancer: Particularly effective in patients with germline BRCA mutations and HER2-negative disease. cancerresearchuk.orgnih.gov
Prostate Cancer: Used for metastatic castration-resistant prostate cancer with specific gene mutations. cancerresearchuk.orgnih.gov
Pancreatic Cancer: An option for patients with germline BRCA mutations. nih.gov
The development of this compound could be directed toward these established indications, as well as emerging areas where PARP inhibition is being investigated, such as in lung, head and neck, and glioblastoma cancers. cancerresearchuk.org The core unmet need is the large number of patients with tumors possessing defects in homologous recombination repair (HRR) who could potentially benefit from this targeted therapeutic strategy. nih.govnih.gov
Table 1: Cancers with Unmet Needs Potentially Addressable by PARP Inhibition
| Cancer Type | Target Population / Biomarker | Rationale for PARP Inhibition |
|---|---|---|
| Ovarian Cancer | BRCA1/2 mutations | High prevalence of homologous recombination deficiency (HRD). cancerresearchuk.org |
| Breast Cancer | Germline BRCA1/2 mutations | Synthetic lethality in HR-deficient tumors. cancerresearchuk.orgnih.gov |
| Prostate Cancer | Mutations in HRR genes (e.g., BRCA1, BRCA2, ATM) | Targeted therapy for metastatic, castration-resistant disease. cancerresearchuk.org |
| Pancreatic Cancer | Germline BRCA1/2 mutations | Maintenance therapy option for a cancer with poor prognosis. nih.gov |
| Lung Cancer | Under Investigation | Potential for tumors with specific DNA repair defects. cancerresearchuk.org |
Potential for Drug Repurposing of this compound
Drug repurposing, the process of identifying new therapeutic uses for existing or investigational drugs, offers an accelerated and cost-effective path for therapy development. nih.govbiocompare.com For PARP inhibitors, a significant body of preclinical evidence supports their potential application beyond oncology. nih.govjohnshopkins.edu The mechanism of action—modulating DNA repair and cellular stress responses—is relevant to numerous non-cancerous diseases where DNA damage is a part of the pathophysiology. nih.gov
Potential non-oncological indications for a PARP inhibitor like this compound can be categorized into acute and chronic conditions:
Acute, Severe Conditions: In diseases where the treatment duration would be short, the risk-benefit ratio is favorable. johnshopkins.eduresearchgate.net This includes conditions like acute ischaemic stroke, traumatic brain injury, septic shock, and severe acute lung injury. nih.govescholarship.org
Chronic, Debilitating Diseases: For devastating chronic diseases with limited therapeutic options, PARP inhibitors are being considered. johnshopkins.eduescholarship.org This includes neurodegenerative diseases like Parkinson's disease and multiple sclerosis, as well as severe fibrotic diseases affecting the liver, lung, and kidney. nih.govescholarship.org
Inherited Retinal Degeneration: Studies have shown that PARP inhibitors can protect photoreceptors in models of retinitis pigmentosa, suggesting a novel therapeutic avenue for this blinding disease. nih.gov
Table 2: Potential Indications for Drug Repurposing of PARP Inhibitors
| Disease Category | Specific Indication | Rationale for Repurposing |
|---|---|---|
| Neurological (Acute) | Acute Ischaemic Stroke, Traumatic Brain Injury | Attenuates cell death pathways activated by ischemia and trauma. nih.gov |
| Systemic Inflammatory | Septic Shock, Acute Pancreatitis | Modulates inflammatory responses and prevents organ damage. nih.gov |
| Neurological (Chronic) | Parkinson's Disease, Multiple Sclerosis | Addresses underlying neuroinflammatory and neurodegenerative processes. escholarship.org |
| Fibrotic Diseases | Liver, Lung, and Kidney Fibrosis | May halt the progression of tissue scarring. escholarship.org |
| Ophthalmology | Retinitis Pigmentosa | Reduces photoreceptor cell death by inhibiting excessive PARP activity. nih.gov |
Exploration of Personalized Medicine Approaches and Pharmacogenomics
Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is central to the application of PARP inhibitors. aamc.org The efficacy of these drugs is intrinsically linked to the genetic makeup of the tumor, specifically its DNA repair capabilities.
Biomarker-Guided Therapy: The cornerstone of personalized medicine for PARP inhibitors is the use of biomarkers to identify patients who are most likely to respond.
BRCA1/2 Mutations: These remain the most well-established biomarkers for sensitivity to PARP inhibitors. nih.gov
Beyond BRCA: A major focus of current research is to identify other biomarkers that create a state of "BRCAness" or homologous recombination deficiency (HRD). researchgate.net This could significantly expand the patient population that benefits from these drugs. researchgate.net Potential biomarkers under investigation include mutations in other HRR genes like ATM, PALB2, and RAD51, as well as epigenetic changes or protein expression levels that indicate a deficient HRR pathway. nih.govnih.gov
Resistance Biomarkers: Conversely, identifying biomarkers of resistance is crucial for predicting treatment failure. nih.gov For instance, gain-of-function mutations in genes like EGFR have been shown to induce resistance. nih.gov
Pharmacogenomics: This field studies how a person's genes affect their response to drugs. aamc.orgyoutube.com For a compound like this compound, pharmacogenomic studies would be essential to:
Optimize Efficacy: Identify genetic variations that predict a stronger or weaker response to the drug.
Predict and Mitigate Adverse Effects: Understand how inherited genetics influence the metabolism and clearance of the drug, thereby affecting toxicity.
The development of this compound would need to incorporate a robust biomarker and pharmacogenomic strategy from the early stages of clinical trials to ensure it is directed to the correct patient population.
Ethical Considerations in the Development and Application of this compound
The development of any new therapeutic agent is governed by fundamental ethical principles to protect human subjects. ctfassets.netrethinkingclinicaltrials.org These principles, often summarized as respect for persons, beneficence, and justice, are particularly relevant to targeted therapies like this compound. rethinkingclinicaltrials.orgnih.gov
Informed Consent: The process of informed consent must be comprehensive. ctfassets.net For a targeted therapy, this includes explaining the purpose and necessity of biomarker testing, the implications of the test results for treatment eligibility, and the potential for incidental genetic findings. nih.gov
Risk-Benefit Ratio: The principle of beneficence requires that the potential benefits of the research or treatment outweigh the risks. researchgate.net In early clinical trials, where the therapeutic benefit is uncertain, this balance must be carefully managed and communicated to participants. curetoday.com
Justice and Equity: This principle relates to the fair distribution of the benefits and burdens of research. researchgate.net Key considerations for a novel drug like this compound include:
Access to Trials: Ensuring equitable access to clinical trials for diverse populations.
Access to Treatment: The high cost of targeted therapies and the associated biomarker tests can create significant barriers to access, raising questions of social justice.
Data Reporting: There is an ethical imperative to report trial data, including patient-reported outcomes, in a timely manner to respect the contribution of participants and inform future patients and clinicians. oncologynewscentral.com
Ownership and Commercialization: The use of patient-derived tissues for research, such as in the development of organoid models to test the drug, raises ethical questions about ownership and commercialization that need to be addressed. nih.gov
Identified Challenges and Future Research Opportunities for this compound
While PARP inhibitors have shown significant success, their use is associated with challenges, primarily the development of resistance. nih.gov Overcoming these challenges represents a major area of future research for any new agent in this class.
Challenges:
Acquired Resistance: A substantial percentage of patients who initially respond to PARP inhibitors eventually develop resistance. nih.gov The primary mechanisms include:
Reversion Mutations: Secondary mutations in BRCA1/2 or other HRR genes that restore their function. nih.govnih.gov
Restoration of Replication Fork Stability: Mechanisms that protect the DNA replication forks from collapse, reducing the reliance on PARP for repair. nih.gov
Drug Efflux: Increased expression of drug efflux pumps that remove the inhibitor from the cancer cell.
Future Research Opportunities:
Combination Therapies: A key strategy to overcome resistance and enhance efficacy is to combine PARP inhibitors with other agents. nih.gov Promising combinations include those with:
Chemotherapy: Particularly platinum-based agents. nih.gov
Immunotherapy: PARP inhibition may increase the anti-tumor immune response, creating synergy with checkpoint inhibitors. nih.gov
Other Targeted Agents: Inhibitors of pathways that contribute to resistance, such as angiogenesis (VEGF) or growth factor signaling (EGFR, PI3K). nih.gov
Next-Generation Inhibitors: Developing novel PARP inhibitors, such as those highly selective for PARP1 over PARP2, may offer an improved therapeutic index with reduced hematologic toxicities. nih.gov
Expanding Patient Populations: A critical opportunity lies in the development and validation of new biomarkers to identify patients without BRCA mutations who may still benefit from treatment. researchgate.net
Table 3: Strategies to Overcome Resistance to PARP Inhibition
| Strategy | Approach | Rationale |
|---|---|---|
| Combination Therapy | Combine with chemotherapy, immunotherapy, or other targeted agents. | To target multiple pathways simultaneously, preventing or overcoming resistance mechanisms. nih.govnih.gov |
| Next-Generation Drugs | Develop inhibitors with higher selectivity (e.g., PARP1-specific). | To improve the therapeutic window and reduce off-target toxicities. nih.gov |
| Biomarker Discovery | Identify new genetic or protein markers of sensitivity beyond BRCA1/2. | To expand the eligible patient population and refine patient selection. researchgate.netresearchgate.net |
| Dynamic Monitoring | Use liquid biopsies (ctDNA) to track the emergence of resistance mutations. | To enable early changes in treatment strategy before clinical progression. nih.gov |
Significance of Academic and Industrial Collaborations in Advancing this compound Research
The journey of a compound like this compound from laboratory discovery to clinical application is a complex, high-risk, and expensive endeavor that is often best navigated through partnerships between academia and the pharmaceutical industry. nih.gov These collaborations are a powerful catalyst for innovation in drug discovery. nih.govdigitellinc.com
Synergistic Roles: Academic institutions typically excel in basic research, target identification, and elucidating disease mechanisms. Industry partners provide the resources, infrastructure, and expertise in drug development, including medicinal chemistry optimization, preclinical toxicology, clinical trial execution, regulatory affairs, and commercialization. nih.gov
Translational Research: Collaborations are crucial for bridging the "valley of death" in drug development, facilitating the translation of promising basic science discoveries into viable clinical candidates.
Access to Resources and Expertise: Academic researchers gain access to industry compound libraries, high-throughput screening capabilities, and development expertise. In turn, industry gains access to novel biological insights, innovative technologies, and potential new drug targets from academic labs.
Pre-competitive Collaboration: Partnerships can also occur in a pre-competitive space, where multiple companies and academic centers collaborate to solve fundamental challenges in a particular disease area, such as identifying and validating new biomarkers.
The successful development of this compound would likely depend on such a collaborative ecosystem, leveraging the strengths of both sectors to accelerate its path to potentially becoming a valuable therapeutic agent.
Q & A
Q. What are the standard synthetic routes for 4-(3-Aminopropoxy)benzamide, and what key reaction conditions are required?
The synthesis typically involves coupling reactions between benzamide precursors and aminopropoxy derivatives. Key steps include:
- Protective group strategies : Use of pivaloyl or benzyl groups to prevent unwanted side reactions during amine coupling (e.g., sodium pivalate in acetonitrile) .
- Catalysis : Sodium carbonate or trichloroisocyanuric acid may be employed to enhance yields in nucleophilic substitution reactions .
- Reflux conditions : Ethanol or dichloromethane under reflux (4–6 hours) for intermediate formation . Characterization via NMR and mass spectrometry is critical to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Chromatography : HPLC or TLC to monitor reaction progress and purity .
- Spectroscopy : H/C NMR for functional group confirmation; IR spectroscopy to track carbonyl (C=O) and amine (N-H) stretches .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures, as some benzamide derivatives decompose upon heating .
Q. How do solvent and catalyst choices influence the synthesis of this compound derivatives?
- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of aromatic intermediates .
- Base catalysts : Sodium carbonate facilitates deprotonation in nucleophilic substitutions, while trichloroisocyanuric acid aids in halogenation steps .
- Temperature control : Reactions involving heat-sensitive intermediates (e.g., anomeric amides) require temperatures below 40°C to avoid decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives with sterically hindered substituents?
- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically challenging intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Cu(II)) may enable directed C-H functionalization under acidic or basic conditions, as demonstrated in analogous benzamide systems .
- DoE (Design of Experiments) : Systematic variation of solvent ratios, temperature, and catalyst loading to identify optimal conditions .
Q. What strategies validate the specificity of this compound in biological assays, given potential off-target effects?
- Dose-response profiling : Use Ames II testing to confirm mutagenicity thresholds and compare with controls like benzyl chloride .
- Competitive binding assays : Co-administer with known inhibitors (e.g., 3-aminobenzamide) to assess poly(ADP-ribose) synthetase selectivity .
- Metabolomic profiling : LC-MS/MS to detect off-target effects on glucose metabolism or DNA synthesis .
Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?
- Docking studies : Use software like AutoDock to predict binding affinities with receptors (e.g., PARP-1 or CHK1) .
- QSAR models : Correlate substituent electronic properties (Hammett constants) with inhibitory activity .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How should researchers resolve contradictions in biological activity data for this compound analogs?
- Mechanistic divergence analysis : Evaluate whether reaction conditions (e.g., acidic vs. basic) alter metabolic pathways, as seen in Cu(II)-mediated oxidations .
- Orthogonal assay validation : Confirm activity across multiple platforms (e.g., cell-free enzymatic vs. cell-based assays) .
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., fluorination at the 4-position) to isolate bioactive moieties .
Q. What safety protocols are critical when handling mutagenic intermediates in this compound synthesis?
- Ventilation : Use fume hoods for reactions involving volatile amines or halogenated reagents .
- PPE : Nitrile gloves and lab coats to minimize dermal exposure; respirators if mutagenicity is confirmed via Ames testing .
- Waste disposal : Neutralize reactive intermediates (e.g., with aqueous sodium bicarbonate) before disposal .
Methodological Resources
- Synthetic protocols : Refer to hazard assessments in Prudent Practices in the Laboratory (National Academies Press) for risk mitigation .
- Biological validation : Utilize PubChem’s in silico toxicity modules (e.g., ToxTree) for preliminary mutagenicity screening .
- Data interpretation : Cross-reference with analogous compounds like 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives for structure-activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
